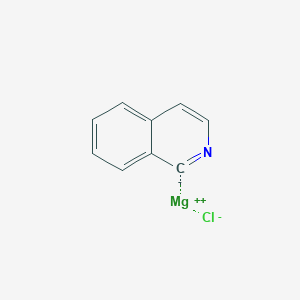

Isoquinolin-1-ylmagnesium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoquinolin-1-ylmagnesium chloride is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This compound, specifically, is derived from isoquinoline, a heterocyclic aromatic organic compound. This reagent is valuable in various chemical reactions, particularly in the formation of complex organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoquinolin-1-ylmagnesium chloride is typically prepared by reacting isoquinoline with magnesium in the presence of an alkyl halide, such as methyl chloride or ethyl chloride. The reaction is carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction can be represented as follows:

Isoquinoline+Mg+Alkyl Halide→Isoquinolin-1-ylmagnesium chloride

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of reactants. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or crystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions: Isoquinolin-1-ylmagnesium chloride undergoes various types of chemical reactions, including:

Nucleophilic Addition: It can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Addition: Typically involves the use of carbonyl compounds and anhydrous conditions.

Substitution Reactions: Often requires the presence of a halide and an appropriate solvent.

Coupling Reactions: May involve the use of palladium catalysts and specific ligands.

Major Products:

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Substituted Isoquinolines: Resulting from substitution reactions.

Biaryl Compounds: Produced through coupling reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Isoquinolin-1-ylmagnesium chloride is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its reactivity allows it to participate in:

- Nucleophilic Addition : It can add to carbonyl compounds (aldehydes and ketones) to form alcohols.

- Substitution Reactions : It can replace halides to create new carbon-carbon bonds.

- Coupling Reactions : It can be used with palladium catalysts to form biaryl compounds.

Biological Applications

In biological research, this compound is employed for modifying biomolecules, aiding in the study of biological processes. For example, it has been used to synthesize isoquinoline derivatives that exhibit biological activity, contributing to drug discovery efforts.

Medicinal Chemistry

This compound has been instrumental in developing new drugs and therapeutic agents. Its ability to form diverse structures makes it valuable in creating compounds that target specific biological pathways.

Data Table: Summary of Reactions Involving this compound

| Reaction Type | Substrates Used | Products Formed | Key Features |

|---|---|---|---|

| Nucleophilic Addition | Carbonyl compounds | Alcohols | Forms alcohols from aldehydes/ketones |

| Substitution | Aryl halides | Substituted isoquinolines | Creates new carbon-carbon bonds |

| Coupling | Biaryl systems | Biaryl compounds | Requires palladium catalysts |

Case Study 1: Synthesis of Isoquinoline Derivatives

A study demonstrated the use of this compound in synthesizing various isoquinoline derivatives with potential pharmacological properties. The derivatives were evaluated for their biological activity against specific targets, showcasing the compound's utility in medicinal chemistry .

Case Study 2: Modification of Biomolecules

Research involving the modification of biomolecules using this compound highlighted its effectiveness in altering the structure of nucleophilic sites on proteins. This modification allowed for better understanding of enzyme mechanisms and interactions .

Mecanismo De Acción

The mechanism of action of isoquinolin-1-ylmagnesium chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparación Con Compuestos Similares

Phenylmagnesium chloride: Another Grignard reagent with similar reactivity but derived from benzene.

Pyridylmagnesium chloride: Similar to isoquinolin-1-ylmagnesium chloride but derived from pyridine.

Quinolin-1-ylmagnesium chloride: Similar structure but derived from quinoline.

Uniqueness: this compound is unique due to its isoquinoline backbone, which imparts specific reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in the synthesis of isoquinoline derivatives and related compounds.

Actividad Biológica

Isoquinolin-1-ylmagnesium chloride is a compound that belongs to the class of organometallic reagents known as Grignard reagents. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

This compound can be synthesized through the reaction of isoquinoline with magnesium in the presence of an appropriate solvent, typically diethyl ether or tetrahydrofuran (THF). The general reaction can be represented as follows:

This synthesis is crucial for the subsequent applications of the compound in various chemical reactions, including nucleophilic additions to carbonyl compounds.

Biological Activity

The biological activity of this compound is primarily linked to its ability to act as a nucleophile in various organic reactions, leading to the formation of biologically active derivatives. The following sections summarize key findings regarding its bioactivity.

Antitumor Activity

Research indicates that isoquinoline derivatives exhibit significant antitumor activity. A review covering over 400 isoquinoline alkaloids highlighted their potential in cancer treatment, noting mechanisms such as apoptosis induction and cell cycle arrest. Isoquinolin-1-yl derivatives have shown promising results in inhibiting tumor cell proliferation in vitro and in vivo studies.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Isoquinolin-1-yl derivative A | 5.2 | Apoptosis induction |

| Isoquinolin-1-yl derivative B | 3.8 | Cell cycle arrest |

Antimicrobial Activity

Isoquinoline derivatives also demonstrate antimicrobial properties against various pathogens. Studies have reported that isoquinoline compounds can inhibit bacterial growth, with some derivatives showing activity against resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

Case Studies

Several case studies have explored the biological activity of this compound and its derivatives:

- Case Study on Antiviral Activity : A study investigated the antiviral properties of isoquinoline derivatives against SARS-CoV proteases. The results indicated that certain derivatives exhibited nanomolar potency, suggesting their potential as antiviral candidates .

- Case Study on Antidiabetic Effects : Another study focused on the effects of isoquinoline alkaloids on glucose metabolism in diabetic models. The findings showed that these compounds could enhance insulin sensitivity and reduce blood glucose levels .

Propiedades

IUPAC Name |

magnesium;1H-isoquinolin-1-ide;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.ClH.Mg/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-6H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNNIIWJBHVTRS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2[C-]=NC=CC2=C1.[Mg+2].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClMgN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.